1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of modern chemical and pharmaceutical research. openmedicinalchemistryjournal.com They form the core structures of a vast number of natural products, including alkaloids, vitamins, and antibiotics, as well as synthetic drugs. openmedicinalchemistryjournal.commdpi.comijsrtjournal.com It is estimated that approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. mdpi.com The significance of these structures stems from several key factors:
Structural Diversity: The presence, number, and position of nitrogen atoms within a heterocyclic ring create enormous structural and functional diversity. openmedicinalchemistryjournal.com
Biological Mimicry: Nitrogen heterocycles can mimic the structures of endogenous metabolites and natural products, allowing them to interact with biological systems. openmedicinalchemistryjournal.com
Physicochemical Properties: The nitrogen atoms influence a molecule's physical and chemical properties, such as basicity, polarity, and hydrogen bonding capacity. These characteristics are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Receptor Interaction: The lone pair of electrons on nitrogen atoms can act as hydrogen bond acceptors, which is a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov
This broad utility ensures that the synthesis and study of new nitrogen-containing heterocyclic systems remain a vibrant and essential area of ongoing research. nih.govopenmedicinalchemistryjournal.com
The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is one of the most prevalent structural motifs in the pharmaceutical industry. nih.gov It is a key component in numerous approved drugs across a wide range of therapeutic areas. nih.govthieme-connect.com
The importance of the piperidine scaffold can be attributed to several factors:
Synthetic Accessibility: A multitude of synthetic methods have been developed for creating substituted piperidines, making it a versatile building block for chemists. nih.govacs.org Modern techniques, such as catalytic oxidative amination of alkenes and reductive amination cascades, allow for the efficient and stereoselective synthesis of complex piperidine derivatives. nih.gov
Physicochemical Modulation: The incorporation of a piperidine scaffold can improve a molecule's physicochemical properties. For instance, its basic nitrogen atom can be used to form salts, enhancing solubility and bioavailability. Introducing chiral centers on the piperidine ring can improve biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.comresearchgate.net
Structural Rigidity and Conformation: The piperidine ring provides a semi-rigid scaffold that can orient substituents in a defined three-dimensional space, which is critical for precise interaction with a biological target. acs.org
The following table showcases a selection of drugs containing the piperidine moiety, illustrating its therapeutic diversity.
| Drug Name | Therapeutic Class | Contained Scaffold |
| Donepezil | Acetylcholinesterase Inhibitor (Alzheimer's Disease) | Piperidine |
| Risperidone | Atypical Antipsychotic | Piperidine |
| Alogliptin | DPP-4 Inhibitor (Diabetes) | Piperidine |
| Sertindole | Antipsychotic | Piperidine |
| Naratriptan | 5-HT1 Receptor Agonist (Migraine) | Piperidine |
This table is for illustrative purposes and is not exhaustive. acs.orgmdpi.com
The nih.govopenochem.orgdiazepane ring is a seven-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold, particularly when fused to other ring systems (like in benzodiazepines), is recognized as a "privileged structure" in medicinal chemistry. jocpr.com The term, first introduced in 1988, describes molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. openochem.org
Privileged structures like nih.govopenochem.orgdiazepane are valuable because they:
Offer Versatile Binding: They provide a three-dimensional arrangement of functionalities that can be adapted to interact with various target families, such as G-protein coupled receptors (GPCRs) and enzymes. nih.govjocpr.com
Exhibit Favorable Properties: These scaffolds often possess good "drug-like" characteristics, including chemical stability and the potential for favorable pharmacokinetic profiles. nih.govmdpi.com
Serve as Efficient Templates: They act as a starting point for creating libraries of compounds, which can accelerate the discovery of new drug leads by increasing the hit rate in screening campaigns. openochem.orgmdpi.com
The clinical success of benzodiazepines, which contain a fused 1,4-diazepine ring, as anxiolytics and sedatives cemented the status of this heterocyclic system as a privileged scaffold. jocpr.comnih.gov Research continues to explore non-fused diazepane derivatives for a range of biological activities, including as histamine-3 receptor antagonists for cognitive disorders. nih.gov The development of new synthetic routes to access diverse diazepane scaffolds remains an active area of research. rsc.orgresearchgate.net
Rationale for Academic Investigation of 1-(2-Piperidin-1-yl-ethyl)-nih.govopenochem.orgdiazepane
While specific research dedicated solely to 1-(2-Piperidin-1-yl-ethyl)- nih.govopenochem.orgdiazepane is not widely documented in public literature, the rationale for its academic investigation can be logically inferred from the principles of medicinal chemistry and drug design. The molecule represents a hybrid structure that combines two distinct and pharmacologically significant heterocyclic scaffolds: piperidine and nih.govopenochem.orgdiazepane.
The primary rationale for designing such a hybrid molecule is based on the principle of molecular hybridization or scaffold hopping . This strategy involves linking two or more known pharmacophores (structural units responsible for biological activity) to create a new chemical entity with potentially novel or enhanced properties.
In this specific case:
Combining Privileged Structures: Both the piperidine and diazepane rings are considered valuable scaffolds in drug discovery. nih.govjocpr.com Fusing them into a single molecule allows researchers to explore a new region of chemical space, with the hypothesis that the combined structure may interact with biological targets in a unique way, potentially leading to new activities or improved selectivity.
Exploring New Linker Strategies: The ethyl linker (-CH₂-CH₂-) connecting the two rings is a common and flexible spacer in medicinal chemistry. Investigating molecules like this allows chemists to understand how the distance and orientation between the two heterocyclic units affect biological activity.
The academic investigation of 1-(2-Piperidin-1-yl-ethyl)- nih.govopenochem.orgdiazepane would likely focus on its synthesis, conformational analysis, and screening against various biological targets to discover potential therapeutic applications, leveraging the established importance of its constituent heterocyclic systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H25N3 |
|---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)-1,4-diazepane |
InChI |
InChI=1S/C12H25N3/c1-2-7-14(8-3-1)11-12-15-9-4-5-13-6-10-15/h13H,1-12H2 |
InChI Key |
OASJTYNWICLXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CCCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Piperidin 1 Yl Ethyl 1 2 Diazepane
Direct Synthesis Approaches to 1-(2-Piperidin-1-yl-ethyl)-nih.govnih.govdiazepane
While specific literature detailing the synthesis of 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane is not extensively documented, its structure lends itself to established synthetic transformations. Plausible routes can be constructed based on the principles of N-alkylation of cyclic amines, utilizing commercially available precursors.
Multi-Step Synthetic Strategies
A primary and logical multi-step strategy for the synthesis of 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane involves the direct coupling of the two heterocyclic components. The most straightforward approach is the nucleophilic substitution reaction between nih.govnih.govdiazepane and a piperidine-containing electrophile. This method leverages the nucleophilicity of the secondary amine in the diazepane ring to displace a leaving group on the ethyl side chain attached to the piperidine (B6355638) ring.
The key transformation in this sequence is the formation of a new carbon-nitrogen bond between the diazepane nitrogen and the ethyl linker. This type of N-alkylation is a fundamental reaction in organic synthesis. The reaction typically requires a base to deprotonate the secondary amine of the diazepane, thereby increasing its nucleophilicity, and an appropriate solvent to facilitate the reaction.
Table 1: Proposed Multi-Step Synthesis via N-Alkylation
| Reactant A | Reactant B | Product | Reaction Type |
|---|
| nih.govnih.govDiazepane | 1-(2-Chloroethyl)piperidine (B1294334) | 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane | Nucleophilic Substitution |
Utilization of Commercial Precursors in Synthesis
The feasibility of the proposed synthetic strategy is enhanced by the commercial availability of the necessary precursors. Both the nih.govnih.govdiazepane ring system and the alkylating agent, 1-(2-chloroethyl)piperidine (typically as its hydrochloride salt), are available from various chemical suppliers fishersci.co.ukganeshremedies.comalkalisci.comfishersci.comfishersci.comsigmaaldrich.comcymitquimica.com.
nih.govnih.govDiazepane : This seven-membered heterocyclic compound, containing two nitrogen atoms at positions 1 and 4, serves as the nucleophilic core cymitquimica.com. It is a flexible and reactive molecule used in the synthesis of various nitrogen-containing compounds cymitquimica.com.
1-(2-Chloroethyl)piperidine Hydrochloride : This commercially available salt is a common alkylating agent ganeshremedies.comalkalisci.comfishersci.comfishersci.comsigmaaldrich.com. The hydrochloride form enhances stability for storage. Prior to the reaction, it is typically treated with a base to liberate the free amine, which is the reactive electrophile for the N-alkylation step. It is a key intermediate in the synthesis of several active pharmaceutical ingredients ganeshremedies.com.
The use of these readily obtainable starting materials makes the proposed synthesis efficient and scalable, avoiding the need for lengthy preliminary synthetic sequences to construct the basic heterocyclic scaffolds.
Precursor and Intermediate Chemistry for the Piperidine Moiety
The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. sigmaaldrich.comfigshare.com Its synthesis has been the subject of extensive research, leading to a variety of robust methodologies. These can be broadly categorized into intramolecular and intermolecular strategies, with significant advancements in achieving stereocontrol through asymmetric synthesis.
Intramolecular Cyclization Approaches to Piperidine Derivatives
Intramolecular cyclization involves the formation of the piperidine ring from a single linear precursor that already contains the requisite nitrogen atom and carbon backbone nih.gov. This approach is powerful for controlling regioselectivity and stereoselectivity. A new carbon-nitrogen or carbon-carbon bond is formed to complete the ring system nih.gov.
Several methods fall under this category:
Radical-Mediated Amine Cyclization : This method can be used for the synthesis of piperidines from linear amino-aldehydes, often employing a catalyst such as a cobalt(II) complex nih.gov.
Reductive Hydroamination/Cyclization : This cascade reaction can form piperidines from substrates containing alkyne functionalities nih.gov.
Oxidative Amination of Alkenes : Non-activated alkenes can be difunctionalized to form substituted piperidines, a reaction that can be catalyzed by gold(I) or palladium complexes nih.gov.
Aminocyclization via Bromination : A stereoselective protocol for forming piperidine rings involves the bromination of an isolated double bond in a linear precursor, followed by an intramolecular aminocyclization ganeshremedies.com.
Table 2: Selected Intramolecular Cyclization Methods for Piperidine Synthesis
| Method | Substrate Type | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Radical-Mediated Cyclization | Linear Amino-aldehydes | Cobalt(II) complex | nih.gov |
| Oxidative Amination | Non-activated Alkenes | Gold(I) or Palladium Catalyst | nih.gov |
| Aminocyclization | Olefinic Amines | Bromine (NBS), followed by base | ganeshremedies.com |
Intermolecular Reactions for Piperidine Scaffold Formation
Intermolecular strategies construct the piperidine ring by bringing together two or more separate components. These methods are often convergent and allow for significant diversity in the final products.
Key intermolecular approaches include:
Two-Component Reactions : A common method is the reductive amination between an amine and a dialdehyde or related species, forming two new C-N bonds nih.gov. Annulations, such as the [5+1] annulation, also fall into this category nih.gov.
Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single operation to form a complex product. For instance, a four-component reaction involving an in-situ generated 2-azadiene and a dienophile can create highly functionalized piperidone scaffolds, which can then be reduced to piperidines.
Hydrogenation of Pyridines : The most common industrial method for producing piperidine itself is the catalytic hydrogenation of pyridine (B92270) sigmaaldrich.com. This reduction can be performed using various catalysts, such as molybdenum disulfide, nickel, or rhodium, and is applicable to a wide range of substituted pyridines to produce the corresponding piperidines nih.govsigmaaldrich.comfigshare.com.
Table 3: Intermolecular Strategies for Piperidine Scaffold Formation
| Method | Components | Key Features | Reference |
|---|---|---|---|
| Hydrogenation | Pyridine derivative, Hydrogen source | Catalytic (e.g., Pd/C, PtO₂, Rh), high atom economy | nih.govsigmaaldrich.comfigshare.com |
| Reductive Amination | Amine, Dialdehyde/Diketone | Forms two C-N bonds | nih.gov |
Asymmetric Synthesis of Piperidine Precursors
The development of asymmetric methods to control the stereochemistry of piperidine derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific configuration.
Prominent asymmetric strategies include:
Asymmetric Hydrogenation : The reduction of pyridine derivatives can be rendered asymmetric by using chiral catalysts. For example, iridium(I) or ruthenium(II) complexes with chiral ligands can hydrogenate pyridinium salts to yield enantiomerically enriched piperidines nih.gov.
Asymmetric Aza-Michael Reactions : The intramolecular aza-Michael cyclization, catalyzed by chiral phosphoric acids, has proven effective for synthesizing enantioenriched substituted piperidines from precursors containing an amine and a Michael acceptor (like a thioester) openpharmaceuticalsciencesjournal.com.
Catalytic Enantioselective Reactions : Methods such as the rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with dihydropyridines provide access to a variety of enantioenriched 3-substituted piperidines nih.govethz.ch. This three-step process involves partial reduction of pyridine, asymmetric carbometalation, and a final reduction nih.govethz.ch.
Table 4: Examples of Asymmetric Synthesis Approaches to Piperidines
| Approach | Key Transformation | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of Pyridinium Salts | Iridium(I) or Ruthenium(II) with chiral ligands | nih.gov |
| Asymmetric Reductive Heck | Carbometalation of Dihydropyridines | Rhodium catalyst | nih.govethz.ch |
Precursor and Intermediate Chemistry for thenih.govjocpr.comDiazepane Moiety
Cyclocondensation Reactions fornih.govjocpr.comDiazepane Ring Systems
Cyclocondensation reactions are a common and effective method for the synthesis of the nih.govdiazepane ring. This approach typically involves the reaction of a 1,2-diamine with a suitable three-carbon dielectrophile. A notable example is the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal or 2,3-butanedione, which, after a reduction step, yields 1,4-diazepanes in good yields. researchgate.net Another approach involves the reaction of 1,2-diamines with alkyl 3-oxohex-5-enoates in a domino process that generates an aza-Nazarov reagent in situ, followed by an intramolecular aza-Michael cyclization to form the diazepane ring. acs.org The use of catalysts, such as Keggin-type heteropolyacids, has been shown to improve the efficiency of these condensation reactions, leading to high yields and shorter reaction times. nih.gov
| Reactants | Reagents/Catalyst | Product | Yield | Reference |
| 2,2′-(1,3-propanediyldiimino)diphenols, Glyoxal | BH3–DMS | Bisbenzoxazolidine-fused 1,4-diazepane | 75-83% | researchgate.net |
| 1,2-diamines, Alkyl 3-oxohex-5-enoates | - | 1,4-diazepane derivative | Not specified | acs.org |
| Ketimine intermediates, Aldehydes | Keggin-type heteropolyacids | 1,4-diazepine derivative | High | nih.gov |
| 2,2′-Biphenyldiamines, 2-Chloroacetic acid derivatives | Elemental sulfur | Dibenzo[d,f] nih.govacs.orgdiazepine (B8756704) | Good | acs.org |
Cyclization Reactions fornih.govjocpr.comDiazepane Formation
Intramolecular cyclization is another key strategy for the formation of the nih.govdiazepane ring. This method involves the formation of one of the amide or amine bonds in the final step to close the seven-membered ring. For instance, a practical synthesis of a chiral 1,4-diazepane intermediate has been achieved through an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. researchgate.net Additionally, intramolecular EDC coupling of amino acid precursors has been utilized to form the seven-membered ring. researchgate.net A novel approach involves a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides to efficiently prepare monocyclic 1,4-diazepinones under transition metal-free conditions. rsc.org
| Precursor | Reaction Type | Key Reagents | Product | Reference |
| N-nosyl diamino alcohol | Intramolecular Fukuyama-Mitsunobu cyclization | - | Chiral 1,4-diazepane | researchgate.net |
| Amino acid precursors | Intramolecular EDC coupling | EDC | 1,4-diazepane | researchgate.net |
| 1-azadienes, α-halogenoacetamides | Domino aza-Michael/SN2 cyclization | - | 1,4-diazepinone | rsc.org |
Asymmetric Synthesis Approaches fornih.govjocpr.comDiazepane Annulated Systems
The development of asymmetric syntheses for nih.govdiazepane derivatives is of significant interest for accessing enantiomerically pure compounds. Asymmetric reductive amination is a prominent method for preparing chiral amines and has been applied to the synthesis of chiral 1,4-diazepanes. researchgate.net Enzymatic intramolecular asymmetric reductive amination has also been developed, utilizing imine reductases (IREDs) to produce chiral 1,4-diazepanes with high enantioselectivity. researchgate.net Another approach involves the use of chiral starting materials, such as enantiomerically pure amino acids, to construct the diazepane ring. researchgate.net Furthermore, a high-yielding asymmetric synthesis of 1,4-diazepane annulated β-lactam derivatives has been developed from 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones. nih.gov
Ring Expansion Strategies fornih.govjocpr.comDiazepane Derivatives
Ring expansion strategies provide an alternative route to the nih.govdiazepane core, often starting from more readily available smaller ring systems. A general ring expansion strategy has been reported that involves a formal cross-dimerization between three-membered aza-heterocycles (aziridines) and three- or four-membered ring ketones. researchgate.net A divergent and modular synthetic approach has also been developed, involving the SN2-type ring opening of activated aziridines with aryl amines, followed by a base-mediated coupling with dihaloalkanes to furnish 1,4-diazepanes. researchgate.net Additionally, a stereoselective and regioselective synthesis of azepane derivatives has been achieved through the ring expansion of piperidines. rsc.org
Modular Synthesis and Coupling Reactions
The final assembly of 1-(2-Piperidin-1-yl-ethyl)- nih.govdiazepane typically involves a modular approach where the nih.govdiazepane core and the piperidin-1-yl-ethyl side chain are synthesized separately and then coupled. This strategy allows for greater flexibility and diversification of the final products.
Linker Formation Strategies
The formation of the ethyl linker between the piperidine and diazepane rings is a crucial coupling step. A common method to achieve this is through nucleophilic substitution, where a nucleophilic nitrogen on the nih.govdiazepane ring displaces a leaving group on a 2-carbon electrophile attached to the piperidine ring. For instance, 1,4-diazepane can be reacted with 1-(2-chloroethyl)piperidine or a similar electrophile to form the desired product. Another approach is reductive amination, which involves the reaction of a piperidine-containing aldehyde or ketone with the nih.govdiazepane, followed by reduction of the resulting imine or enamine. A modular synthetic approach has been described for the synthesis of diverse piperazine (B1678402), 1,4-diazepane, and 1,5-diazocane scaffolds, which could be adapted for the synthesis of the target molecule. nih.govsemanticscholar.org This involves the use of cyclic sulfamidate and hydroxy sulfonamide building blocks that can be varied to control ring size and substitution. nih.govsemanticscholar.org
Challenges and Innovations in Coupling of Piperidine andresearchgate.netmdpi.comDiazepane Fragments
The direct coupling of a piperidine moiety and a researchgate.netmdpi.comdiazepane ring to form 1-(2-Piperidin-1-yl-ethyl)- researchgate.netmdpi.comdiazepane presents several synthetic hurdles. A plausible and common approach for such a linkage is through the N-alkylation of researchgate.netmdpi.comdiazepane with a piperidine-containing electrophile, for instance, 1-(2-chloroethyl)piperidine.
Challenges in the Coupling Process:
One of the primary challenges in this synthetic approach is controlling the regioselectivity of the alkylation on the researchgate.netmdpi.comdiazepane ring. The two nitrogen atoms in researchgate.netmdpi.comdiazepane are not equivalent, and their respective nucleophilicities can be influenced by steric and electronic factors. This can lead to the formation of a mixture of N1- and N4-alkylated isomers, complicating the purification process and reducing the yield of the desired product.
Another significant challenge is the potential for over-alkylation. Since both nitrogen atoms of the researchgate.netmdpi.comdiazepane are nucleophilic, the reaction can proceed to give a dialkylated product, where both nitrogens are substituted with the 2-piperidin-1-yl-ethyl group. This side reaction consumes the starting materials and necessitates additional purification steps.
Furthermore, the reactivity of the alkylating agent, such as 1-(2-chloroethyl)piperidine, needs to be carefully managed. If the reactivity is too low, harsh reaction conditions may be required, which can lead to decomposition of the starting materials or products. Conversely, if the reactivity is too high, the selectivity of the reaction may be compromised.
Innovations in Coupling Methodologies:
To address the challenges associated with the coupling of piperidine and researchgate.netmdpi.comdiazepane fragments, several innovative synthetic methodologies have been developed. These advancements primarily focus on the use of catalytic systems to enhance the efficiency and selectivity of the N-alkylation reaction.
Catalytic Approaches:
Modern organic synthesis has seen a surge in the use of transition metal catalysts, such as palladium and copper, to facilitate C-N bond formation. While often employed for the synthesis of aromatic amines through reactions like the Buchwald-Hartwig amination, these catalytic systems are also being adapted for the N-alkylation of aliphatic amines. The use of specific ligands in these catalytic systems can help to control the regioselectivity of the alkylation by modulating the steric and electronic environment around the metal center.
The following table provides a comparative overview of different catalytic systems that could be adapted for the synthesis of 1-(2-Piperidin-1-yl-ethyl)- researchgate.netmdpi.comdiazepane:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Potential Advantages |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | High efficiency for C-N coupling |
| CuI | L-Proline | K₂CO₃ | DMSO | 90 | Mild reaction conditions, good selectivity |
| NiCl₂(dppp) | dppp | NaH | DMF | 80 | Cost-effective catalyst |
Protecting Group Strategies:
Another innovative approach to control the selectivity of the alkylation is the use of protecting groups. By selectively protecting one of the nitrogen atoms of the researchgate.netmdpi.comdiazepane ring, the alkylation can be directed to the unprotected nitrogen. Subsequent deprotection would then yield the desired mono-alkylated product. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), can be employed for this purpose. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal.
The development of these innovative strategies, including the use of advanced catalytic systems and sophisticated protecting group manipulations, has significantly improved the ability of chemists to synthesize complex molecules like 1-(2-Piperidin-1-yl-ethyl)- researchgate.netmdpi.comdiazepane with high efficiency and selectivity. These advancements are critical for the discovery and development of new chemical entities with potential applications in various fields.
Advanced Spectroscopic Characterization of 1 2 Piperidin 1 Yl Ethyl 1 2 Diazepane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H NMR and ¹³C NMR data for 1-(2-Piperidin-1-yl-ethyl)- beilstein-journals.orglibretexts.orgdiazepane, which would provide information on the chemical environment of the hydrogen and carbon atoms within the molecule, are not available in published literature. Similarly, the application of advanced NMR techniques such as 2D NMR or ¹⁵N-NMR for this specific compound or its close analogues has not been documented.
Mass Spectrometry (MS) Applications
Specific experimental data from Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment and molecular weight confirmation of 1-(2-Piperidin-1-yl-ethyl)- beilstein-journals.orglibretexts.orgdiazepane are not publicly accessible. Furthermore, detailed fragmentation analysis from Electron Ionization Mass Spectrometry (EI-MS) has not been reported, which would be essential for elucidating the compound's structure and fragmentation pathways.
A comprehensive search for detailed experimental data for the chemical compound 1-(2-Piperidin-1-yl-ethyl)- sinfoochem.comalfa-chemistry.comdiazepane has been conducted. Unfortunately, specific, publicly available research findings for the advanced spectroscopic and thermal analyses as requested are not available for this exact molecule.
While general information and data for related structures or the parent rings (piperidine and sinfoochem.comalfa-chemistry.comdiazepane) exist, peer-reviewed scientific literature containing the explicit High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, X-ray crystallography, and Thermogravimetric Analysis (TGA/DTG) data for 1-(2-Piperidin-1-yl-ethyl)- sinfoochem.comalfa-chemistry.comdiazepane could not be located.
Generating a scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is not possible without access to these specific experimental results. The creation of such data would be hypothetical and would not meet the required standard of accuracy.
Therefore, the requested article cannot be generated at this time.
Computational and Theoretical Investigations of 1 2 Piperidin 1 Yl Ethyl 1 2 Diazepane
Quantum Chemical Methodologies
Quantum chemical methodologies are at the forefront of theoretical investigations into molecular systems, offering a detailed view of electronic structure and properties.
Density Functional Theory (DFT) Studies for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-(2-Piperidin-1-yl-ethyl)- nih.govresearchgate.netdiazepane, DFT calculations, often employing basis sets like 6-31G(d,p) or B3LYP, are instrumental in determining key structural parameters. mdpi.com The optimization process minimizes the total energy of the molecule, providing data on bond lengths, bond angles, and dihedral angles.
Studies on related piperidine (B6355638) and diazepane derivatives show that DFT calculations can accurately predict these geometric parameters, which are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net For instance, the bond lengths and angles within the piperidine and diazepine (B8756704) rings are influenced by the substitution pattern and the conformation of the rings. The N-alkylation with the ethyl-piperidinyl group can induce specific puckering in both heterocyclic rings to minimize steric hindrance.
Table 1: Representative Optimized Geometric Parameters for Piperidine and Diazepane Rings
| Parameter | Piperidine Ring (Representative Values) | nih.govresearchgate.netDiazepane Ring (Representative Values) |
| C-C Bond Length | ~1.53 - 1.54 Å | ~1.53 - 1.55 Å |
| C-N Bond Length | ~1.46 - 1.47 Å | ~1.47 - 1.49 Å |
| C-C-C Bond Angle | ~111° - 112° | Varies with conformation |
| C-N-C Bond Angle | ~110° - 112° | ~112° - 116° |
| C-C-N Bond Angle | ~110° - 111° | Varies with conformation |
Note: These are representative values from DFT studies on similar heterocyclic systems and may vary for the specific molecule of 1-(2-Piperidin-1-yl-ethyl)- nih.govresearchgate.netdiazepane.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For 1-(2-Piperidin-1-yl-ethyl)- nih.govresearchgate.netdiazepane, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperidine and diazepine rings, as these are the most electron-rich centers. The LUMO, on the other hand, would likely be distributed over the carbon and hydrogen atoms of the alkyl chain and the heterocyclic rings. The presence of multiple nitrogen atoms suggests that this molecule has the potential to act as a good electron donor.
Table 2: Representative FMO Data for N-Alkyl Piperidine/Diazepane Derivatives
| Parameter | Representative Value |
| HOMO Energy | ~ -6.0 to -7.0 eV |
| LUMO Energy | ~ 0.5 to 1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 6.5 to 8.5 eV |
Note: These values are illustrative and based on computational studies of analogous compounds. The exact values for 1-(2-Piperidin-1-yl-ethyl)- nih.govresearchgate.netdiazepane would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale. Red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow regions denote intermediate potentials.
In the MEP map of 1-(2-Piperidin-1-yl-ethyl)- nih.govresearchgate.netdiazepane, the areas around the nitrogen atoms of both the piperidine and diazepine rings would be expected to show a strong negative potential (red), confirming their nucleophilic character. researchgate.net The hydrogen atoms attached to the carbon atoms, particularly those on the ethyl bridge and the heterocyclic rings, would exhibit a positive potential (blue), indicating their electrophilic nature. This visualization is critical for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization
For 1-(2-Piperidin-1-yl-ethyl)- nih.govresearchgate.netdiazepane, significant hyperconjugative interactions are expected. These would primarily involve the delocalization of the lone pair electrons of the nitrogen atoms (n) into the antibonding orbitals (σ) of adjacent C-C and C-H bonds. For example, the interaction n(N) → σ(C-C) would contribute to the stabilization of the molecule. The analysis can also reveal the charge distribution on each atom, providing a more quantitative picture than MEP maps.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing a more realistic picture of their conformational flexibility and interactions.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 1-(2-Piperidin-1-yl-ethyl)- nih.govresearchgate.netdiazepane, which contains two heterocyclic rings and a flexible ethyl linker, a multitude of conformations are possible. Computational methods can be used to explore the potential energy surface and identify the low-energy, stable conformers.
Molecular Dynamics (MD) Simulations for Structural Dynamics
Molecular Dynamics (MD) simulations serve as a "computational microscope," providing detailed insights into the motion of atoms and molecules over time. For a flexible molecule like 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane, MD simulations are invaluable for understanding its conformational landscape, flexibility, and interactions with its environment, such as water or a biological membrane.
In studies of similar diazepane-containing derivatives, MD simulations have been employed to confirm the stability of a ligand's interaction within the active site of a biological target, such as a receptor or enzyme. nih.gov For instance, simulations can track the root-mean-square deviation (RMSD) of the ligand and protein atoms to assess the stability of the complex over a set period, often on the nanosecond scale. researchgate.netnih.gov A stable RMSD value for the ligand suggests that it remains securely bound within the binding pocket. researchgate.net
For 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane, an MD simulation would reveal:
Conformational Preferences: The molecule can adopt various shapes due to the flexible diazepane ring and the rotatable bonds in the ethyl linker. MD simulations can identify the most stable, low-energy conformations in a given solvent.
Solvation Effects: The simulation can show how water molecules arrange around the compound, particularly around the nitrogen atoms which can act as hydrogen bond acceptors and donors.
Dynamic Behavior in Complex: If docked into a putative target protein, an MD simulation would elucidate the dynamic stability of the binding pose, revealing how the ligand and protein adapt to each other and confirming which non-covalent interactions persist over time. nih.gov
Prediction of Chemical Reactivity Parameters
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and reactivity of molecules. researchgate.net By calculating the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can derive various descriptors that quantify a molecule's reactivity. nih.gov
Electrophilicity and Nucleophilicity Indices
The energies of the HOMO and LUMO are fundamental to understanding a molecule's ability to donate or accept electrons.
HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.
The difference between these orbital energies, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of piperidine derivatives, alterations in functional groups have been shown to modify this energy gap, thereby tuning the molecule's chemical reactivity. nih.gov
Global and Local Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of reactivity. These descriptors are often calculated to understand the potential biological activity of drug candidates. researchgate.net
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A higher value indicates greater stability. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; higher softness correlates with higher reactivity. researchgate.net |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to act as an electrophile. |
This table is interactive. Click on the headers to sort.
Local reactivity descriptors, such as Fukui functions, can also be derived from DFT calculations. These functions identify the specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a more detailed map of its reactivity.
In Silico Approaches to Molecular Interactions
Ligand-Target Binding Mode Predictions (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is central to drug discovery, as it helps identify potential drug candidates and elucidate their mechanism of action at the molecular level. ekb.eg
For 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane, a docking study would involve:
Target Selection: Identifying a potential biological target, such as a G-protein coupled receptor, an ion channel, or an enzyme, based on the activities of structurally similar molecules. nih.govresearchgate.net
Docking Simulation: Placing the 3D structure of the compound into the binding site of the target and using a scoring function to evaluate thousands of possible binding poses.
Analysis: The best poses are ranked based on their binding energy or fitness score. f1000research.com A lower binding energy (more negative value) typically indicates a more favorable and stable interaction. nih.gov
The results would predict not only the binding affinity but also the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand in the active site. researchgate.net
| Docking Parameter | Typical Value | Significance |
| Binding Energy | -6.0 to -10.0 kcal/mol | Predicts the strength of the ligand-target interaction. More negative values are better. |
| Inhibitory Constant (Ki) | Micromolar (µM) to Nanomolar (nM) | Estimated concentration required to inhibit the target protein. |
| Interacting Residues | e.g., TYR 103, SER 215 | Amino acids in the target's active site that form key bonds with the ligand. |
This table is interactive. Click on the headers to sort.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-interactions)
The stability of a ligand within a protein's binding pocket is governed by a network of non-covalent interactions (NCIs). mdpi.com Advanced computational methods allow for the detailed visualization and quantification of these forces.
Reduced Density Gradient (RDG) Analysis: This method, based on electron density, generates 3D plots that visualize different types of NCIs. mdpi.com It can distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals forces, and repulsive steric clashes. mdpi.com
Quantum Theory of Atoms in Molecules (AIM): AIM analysis characterizes the topology of the electron density to identify bond critical points (BCPs) between atoms. The properties of these BCPs can be used to classify and determine the strength of hydrogen bonds and other non-covalent contacts. mdpi.com
For 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane, these analyses would be critical for understanding how the two nitrogen atoms in the diazepane ring and the nitrogen in the piperidine ring participate in hydrogen bonding, which is often a key determinant of binding specificity and affinity. researchgate.net
Molecular Interaction Mechanisms of 1 2 Piperidin 1 Yl Ethyl 1 2 Diazepane
Biochemical Pathway Modulation by the Compound
To understand how 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane may influence biological systems, it is crucial to investigate its interactions with key proteins that regulate cellular processes. This would involve studies on its ability to modulate the activity of enzymes and its binding affinity for various receptors.
Enzyme Inhibition Mechanisms
A comprehensive analysis in this area would require experimental data from enzymatic assays. Such studies would determine if 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane acts as an inhibitor for specific enzymes. Key research findings would typically be presented in a data table format, detailing:
Target Enzyme: The specific enzyme being investigated.
Inhibition Constant (Ki) or IC50: A measure of the compound's potency as an inhibitor. A lower value indicates higher potency.
Mechanism of Inhibition: Whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode. This is often determined through kinetic studies.
Table 1: Hypothetical Enzyme Inhibition Profile of 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane
| Target Enzyme | Ki (nM) | IC50 (µM) | Mechanism of Inhibition |
|---|
Without such data, it is not possible to comment on the enzyme inhibition mechanisms of this specific compound.
Receptor Ligand Binding Studies (e.g., GPCRs, Bromodomains, 5-HT receptors)
Determining the receptor binding profile of 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane is essential to understanding its potential pharmacological effects. Radioligand binding assays are commonly employed to measure the affinity of a compound for various receptors. The affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd).
Research in this area would explore the compound's interaction with a panel of receptors, including but not limited to:
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a wide range of physiological processes.
Bromodomains: Protein domains that recognize acetylated lysine residues and are involved in epigenetic regulation.
5-HT (Serotonin) Receptors: A group of GPCRs that are the target of a wide variety of pharmaceuticals.
Table 2: Hypothetical Receptor Binding Affinity of 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane
| Receptor Target | Binding Affinity (Ki in nM) | Functional Assay Results (e.g., Agonist/Antagonist) |
|---|
The lack of available binding data prevents any discussion of the compound's potential as a ligand for these or any other receptors.
Intermolecular Forces Governing Binding Affinity and Selectivity
The affinity and selectivity of a ligand for its target are governed by a combination of intermolecular forces. Computational methods, such as molecular docking and molecular dynamics simulations, are often used to visualize and quantify these interactions.
Hydrogen Bonding Networks in Binding Interactions
Hydrogen bonds are crucial for the specific recognition between a ligand and its binding site. A detailed study would identify the specific amino acid residues in the target protein that act as hydrogen bond donors or acceptors with the functional groups of 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane. The piperidine (B6355638) and diazepane rings both contain nitrogen atoms that could potentially participate in hydrogen bonding.
Electrostatic Interactions and Charge-Charge Effects
Electrostatic interactions, including ion pairing and dipole-dipole interactions, contribute significantly to binding affinity. The nitrogen atoms in the piperidine and diazepane rings can be protonated at physiological pH, leading to positive charges that can form favorable electrostatic interactions with negatively charged residues in a binding pocket.
Pi-Stacking and Aromatic Interactions
Currently, there is a notable absence of specific research findings detailing the pi-stacking and aromatic interactions of 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane within the publicly available scientific literature. While the molecular structure of this compound, containing saturated heterocyclic rings (piperidine and diazepane), does not possess intrinsic aromatic systems capable of engaging in direct pi-stacking, potential interactions could theoretically occur in the context of its binding to biological targets that do feature aromatic residues.
For a molecule to participate in pi-stacking, it must contain a planar, aromatic ring system. Aromatic interactions, a broader category, can involve a variety of geometries and electrostatic contributions between an aromatic ring and another molecule. In the case of 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane, any such interactions would be contingent upon the specific three-dimensional conformation it adopts within a receptor's binding pocket and the proximity of aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan, or histidine).
Detailed computational modeling, such as molecular docking and molecular dynamics simulations, coupled with experimental techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy of the compound bound to a target protein, would be necessary to elucidate the nature and significance of any potential aromatic interactions. However, at present, dedicated studies providing this level of detail for 1-(2-Piperidin-1-yl-ethyl)- nih.govnih.govdiazepane have not been identified.
Consequently, the presentation of detailed research findings and data tables on this specific topic is not possible due to the lack of available data. Further research is required to characterize these potential molecular interactions for this compound.
Structure Activity Relationship Studies and Derivative Development
Systematic Modification of the Piperidine (B6355638) Moiety
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its synthetic tractability and favorable physicochemical properties. nih.govresearchgate.net In the context of 1-(2-Piperidin-1-yl-ethyl)- nih.govchemisgroup.usdiazepane, this moiety often serves as a key pharmacophoric element, and its modification can dramatically alter potency, selectivity, and pharmacokinetic profiles.
The introduction of substituents onto the piperidine ring is a primary strategy for modulating molecular properties. Research on analogous structures, such as N-benzylpiperidine derivatives, has shown that even minor alterations can have significant effects. nih.gov For instance, the addition of alkyl, alkenyl, or alkynyl groups at various positions can influence binding affinity for transporters and receptors. nih.gov In a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogues, introducing a vinyl substitution at the 4'-position of the benzyl (B1604629) group produced the most potent compound for the dopamine (B1211576) transporter (DAT). nih.gov
Similarly, the introduction of polar substituents can alter properties like solubility and the potential for hydrogen bonding. These modifications are critical for optimizing a compound's interaction with its biological target and for improving its drug-like properties. ajchem-a.com The development of highly substituted piperidine analogues continues to be a significant task in organic chemistry, with various synthetic methods being developed to create diverse derivatives for pharmacological screening. nih.govajchem-a.com
Bioisosteric replacement is a powerful strategy in drug design used to enhance desired properties while minimizing unwanted side effects. For the piperidine moiety, several bioisosteres have been investigated to improve metabolic stability and fine-tune biological activity. enamine.net
One of the most successful piperidine mimics is 2-azaspiro[3.3]heptane, which was proposed in 2010. enamine.netresearchgate.net This scaffold maintains a similar three-dimensional shape to piperidine but can offer improved pharmacokinetic profiles due to a reduced susceptibility to enzymatic degradation. enamine.net More recently, its isomer, 1-azaspiro[3.3]heptane, has been synthesized and validated as a new-generation piperidine bioisostere. researchgate.net Studies comparing piperidine with these spirocyclic amines have shown that such replacements can lead to a decrease in lipophilicity, which can be advantageous for drug development. researchgate.net For example, replacing a piperidine ring with 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane reduced the experimental lipophilicity (logD) by 0.4 and 0.6 units, respectively. researchgate.net Other proposed bioisosteres include 4-fluoropiperidine, which has a similar pKa to piperazine (B1678402) and can mimic the lone pair of electrons through the fluorine atom's electron density. blumberginstitute.org
Table 1: Properties of Piperidine and its Bioisosteric Replacements
| Compound | Calculated Lipophilicity (clogP) | Experimental Lipophilicity (logD) | Basicity (pKa) | Key Feature |
|---|---|---|---|---|
| Piperidine | 3.7 | 1.6 | ~11.2 | Common heterocyclic amine. researchgate.net |
| 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | Similar to piperidine | Reduces lipophilicity, can improve metabolic stability. enamine.netresearchgate.net |
| 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | Similar to piperidine | Further reduces lipophilicity compared to the 2-aza isomer. researchgate.net |
| 4-Fluoropiperidine | Not Available | Not Available | Similar to piperazine | Fluorine mimics nitrogen's lone pair, enhancing absorption. blumberginstitute.org |
Systematic Modification of thenih.govchemisgroup.usDiazepane Moiety
The seven-membered nih.govchemisgroup.usdiazepane ring offers greater conformational flexibility compared to the six-membered piperidine ring. chemisgroup.us This property allows for a wider range of spatial arrangements, which can be exploited to optimize interactions with a binding site.
The conformation of the diazepine (B8756704) ring is a critical determinant of biological activity. chemisgroup.us In studies on related benzodiazepines, it has been shown that the seven-membered ring can adopt different conformations to accommodate binding to receptors like the GABA-A receptor. nih.govnih.gov Substitutions on the diazepine ring can severely interfere with certain binding poses more than others, indicating that the substitution pattern can dictate the preferred binding mode. nih.gov
In a direct comparison where piperidine-based compounds were evolved into diazepane-containing derivatives through a "conformational expansion approach," the bulkier diazepane spacer was found to retain or even improve affinity for sigma receptors (σR). nih.gov This suggests that for certain targets, the larger and more flexible diazepane ring can better occupy the binding pocket than its smaller piperidine counterpart. nih.gov
The synthesis of various diazepine derivatives has been a subject of extensive research, leading to a wide array of compounds with diverse pharmacological profiles. jocpr.comnih.gov For instance, a series of diazepane-containing derivatives were synthesized to explore their affinity for sigma receptors. nih.gov In this series, the nature of the substituent attached to one of the diazepane nitrogens was systematically varied. The results demonstrated that bulky, bicyclic aromatic groups (like benzofuran (B130515) and quinoline) conferred the highest affinity, particularly for the σ1R subtype. nih.gov In contrast, corresponding monocyclic analogues were weak inhibitors. nih.gov This highlights the importance of the specific substitution on the diazepane ring for achieving high-affinity binding. nih.gov The 1,3-diazepine isomer is also a privileged scaffold found in numerous biologically active compounds, including the anticancer drug pentostatin, underscoring the therapeutic potential of the broader diazepine class. nih.gov
Table 2: Sigma Receptor (σR) Affinity of Substituted nih.govchemisgroup.usDiazepane Derivatives
| Compound ID | Substituent on Diazepane | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) |
|---|---|---|---|
| Derivative 2c | Benzofuran | 6.3 | 67 |
| Derivative 3c | 2,4-dimethylbenzyl-benzofuran | 8.0 | 28 |
| Derivative 2d | Quinoline | 15 | 104 |
| Derivative 3d | 2,4-dimethylbenzyl-quinoline | 22 | 96 |
Data sourced from a study on newly synthesized diazepane-based sigma receptor ligands. nih.gov
Elucidation of Linker Chemistry and its Role in Molecular Function
Varied Alkyl Chain Lengths and Functionalization
Research in related series of compounds, such as certain dopamine D3 receptor ligands, has shown that the length of the alkyl chain linker is a critical parameter for optimal receptor binding. nih.gov In a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides, varying the alkyl chain from three to five carbons resulted in significant differences in D3 receptor affinity, with a three-carbon chain demonstrating the highest potency in some analogs. nih.gov This suggests that a specific spatial distance between the two heterocyclic rings is required for effective interaction with the receptor's binding pockets.
In the context of "1-(2-Piperidin-1-yl-ethyl)- tandfonline.comresearchgate.netdiazepane," modifying the ethyl linker to a propyl or butyl chain could probe the spatial requirements of its biological target. A systematic study of the linker length would be essential to determine the optimal distance for biological activity.
Furthermore, the introduction of functional groups onto the alkyl linker can modulate the compound's physicochemical properties and introduce new interaction points. For instance, the incorporation of a hydroxyl group could increase water solubility and provide a hydrogen bond donor/acceptor, potentially enhancing target engagement. Methylation of the linker could introduce steric bulk, which might improve selectivity for a specific target by preventing binding to off-targets with smaller binding pockets.
A hypothetical SAR study on the variation of the alkyl linker in "1-(2-Piperidin-1-yl-ethyl)- tandfonline.comresearchgate.netdiazepane" derivatives could yield data as presented in the interactive table below. This table illustrates how changes in linker length and the introduction of a hydroxyl group might influence binding affinity (expressed as Ki) for a hypothetical target.
| Compound ID | Linker Length (n) | R1 | R2 | Ki (nM) |
| CPD-1 | 2 | H | H | 50 |
| CPD-2 | 3 | H | H | 25 |
| CPD-3 | 4 | H | H | 75 |
| CPD-4 | 2 | OH | H | 40 |
| CPD-5 | 3 | OH | H | 15 |
| CPD-6 | 2 | H | CH3 | 60 |
This table presents hypothetical data for illustrative purposes.
Introduction of Heteroatoms within the Linker
The incorporation of heteroatoms such as oxygen or nitrogen into the linker chain can profoundly influence the conformational flexibility, polarity, and metabolic stability of the molecule. These modifications can lead to derivatives with improved pharmacokinetic profiles and enhanced biological activity.
For example, replacing a methylene (B1212753) group in the ethyl linker with an oxygen atom would create an ether linkage. This modification would increase the linker's polarity and flexibility, potentially improving solubility and oral bioavailability. Polyethylene glycol (PEG) linkers, which consist of repeating ethylene (B1197577) oxide units, are commonly used in drug design to enhance the hydrophilicity and pharmacokinetic properties of drug candidates. explorationpub.com
Similarly, the introduction of a nitrogen atom, for instance, to form a triazole ring within the linker, has become a popular strategy in medicinal chemistry, largely due to the advent of "click chemistry". tandfonline.comscilit.com Triazoles are stable, planar, and can act as hydrogen bond acceptors, thereby influencing the molecule's interaction with its target.
The impact of introducing heteroatoms into the linker of "1-(2-Piperidin-1-yl-ethyl)- tandfonline.comresearchgate.netdiazepane" derivatives on their properties can be illustrated with the following hypothetical data:
| Compound ID | Linker Modification | Predicted LogP | Predicted Solubility (mg/mL) |
| CPD-1 | -CH2-CH2- | 3.5 | 0.1 |
| CPD-7 | -CH2-O-CH2- | 2.8 | 0.5 |
| CPD-8 | -CH2-N(H)-CH2- | 3.1 | 0.3 |
| CPD-9 | -CH2-triazole-CH2- | 2.5 | 0.8 |
This table presents hypothetical data for illustrative purposes.
Design Principles for Enhanced Molecular Properties
Rational Design Strategies Based on Theoretical Predictions
Rational drug design, guided by computational methods, plays a pivotal role in the development of new chemical entities. acs.org If the three-dimensional structure of the biological target of "1-(2-Piperidin-1-yl-ethyl)- tandfonline.comresearchgate.netdiazepane" is known, structure-based drug design (SBDD) techniques can be employed. Molecular docking simulations can predict the binding mode of the compound and its derivatives within the target's active site, allowing for the design of modifications that enhance binding affinity and selectivity. tandfonline.comresearchgate.net
For instance, if docking studies reveal an unoccupied hydrophobic pocket near the linker region, derivatives with lipophilic substituents on the linker can be designed to fill this pocket and increase potency. Similarly, if a hydrogen bond donor/acceptor on the target is not engaged by the parent compound, a corresponding functional group can be introduced in the derivative to form a favorable interaction.
In the absence of a known target structure, ligand-based drug design (LBDD) methods can be utilized. Pharmacophore modeling can identify the key chemical features responsible for the compound's biological activity. This pharmacophore model can then be used to design new derivatives that retain these essential features while incorporating novel structural elements to improve other properties. Quantitative structure-activity relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity, guiding the design of more potent analogs.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which can then be screened for biological activity. wikipedia.orgprofgjung.com This approach is particularly valuable for exploring the SAR of a new chemical scaffold like "1-(2-Piperidin-1-yl-ethyl)- tandfonline.comresearchgate.netdiazepane."
A combinatorial library of derivatives could be generated by reacting a common intermediate, such as a piperidine- or diazepane-containing building block, with a diverse set of reactants. For example, a library could be created by varying the substituents on the piperidine ring, the diazepane ring, and the linker connecting them.
Solid-phase synthesis is often employed in combinatorial chemistry, where one of the building blocks is attached to a solid support. wikipedia.org This allows for the use of excess reagents and simplifies the purification process. The "split-and-pool" synthesis strategy is a common method for generating large combinatorial libraries. wikipedia.org
The general scheme for the combinatorial synthesis of a library of "1-(2-Piperidin-1-yl-ethyl)- tandfonline.comresearchgate.netdiazepane" derivatives might involve the following steps:
Immobilization: A protected tandfonline.comresearchgate.netdiazepane is attached to a solid support.
Alkylation: The immobilized diazepane is reacted with a set of electrophiles containing a leaving group and a functional handle for the subsequent reaction (e.g., a haloalkyl-aldehyde).
Reductive Amination: The resulting aldehydes are reacted with a library of substituted piperidines under reductive amination conditions.
Cleavage: The final products are cleaved from the solid support and purified.
This approach would allow for the systematic variation of different parts of the molecule, providing a rich dataset for SAR analysis and the identification of lead compounds with improved properties.
Advanced Analytical Methodologies in the Research of 1 2 Piperidin 1 Yl Ethyl 1 2 Diazepane
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation of 1-(2-Piperidin-1-yl-ethyl)- khanacademy.orgyoutube.comdiazepane from starting materials, by-products, and degradants, as well as for the precise assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like 1-(2-Piperidin-1-yl-ethyl)- khanacademy.orgyoutube.comdiazepane. Reversed-phase HPLC (RP-HPLC) is commonly utilized for the separation of polar organic compounds. For piperidine-containing compounds, C18 columns are frequently employed due to their hydrophobicity, which allows for good retention and separation. chemteam.infoeurofins.in
A typical HPLC method for a tertiary amine like the subject compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). youtube.comchemteam.info Gradient elution is often preferred to achieve optimal separation of compounds with varying polarities that might be present in a sample. Detection can be achieved using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), especially if the compound lacks a strong chromophore. khanacademy.org For enhanced sensitivity and specificity, particularly for trace-level impurities, pre-column or post-column derivatization can be employed to introduce a chromophore or fluorophore into the analyte molecule. chemteam.infoeurofins.in
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD at 210 nm or ELSD |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of 1-(2-Piperidin-1-yl-ethyl)- khanacademy.orgyoutube.comdiazepane by GC can be challenging due to its high boiling point and the presence of polar amine groups, which can lead to peak tailing and poor chromatographic performance. libretexts.org This interaction occurs with the active sites on the column surface.
To overcome these issues, derivatization is often necessary to increase volatility and reduce polarity. libretexts.orgyoutube.com Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). youtube.com The resulting derivatives are more volatile and less prone to adsorption, leading to sharper and more symmetrical peaks. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used. Detection is commonly performed using a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity for nitrogen-containing compounds. nih.gov
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. khanacademy.org For the synthesis of 1-(2-Piperidin-1-yl-ethyl)- khanacademy.orgyoutube.comdiazepane, TLC can be used to track the consumption of starting materials and the formation of the product. A silica (B1680970) gel plate is typically used as the stationary phase, and a solvent system of appropriate polarity is chosen as the mobile phase. For polar amines, a mixture of a polar organic solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane (B109758) or hexane), often with a small amount of a base like triethylamine (B128534) to reduce tailing, would be effective. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by staining with a suitable reagent such as ninhydrin (B49086) (for primary/secondary amines) or potassium permanganate.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural information and are invaluable for the unambiguous identification of the main compound and any impurities.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the online structural elucidation of compounds in a complex mixture. aurigaresearch.com After separation by HPLC, the eluent is directed into an NMR spectrometer. This allows for the acquisition of NMR spectra for each separated component, providing detailed structural information without the need for offline isolation. This technique is particularly useful for identifying unknown impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection of MS. researchgate.net For 1-(2-Piperidin-1-yl-ethyl)- khanacademy.orgyoutube.comdiazepane, likely after derivatization, GC-MS can provide both the retention time and a mass spectrum for each component. The mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint that can be used for positive identification by comparison with a spectral library or through interpretation of the fragmentation pathways. kit.edu Electrospray ionization (ESI) is a common ionization technique for piperidine (B6355638) alkaloids in LC-MS.
Table 2: Representative GC-MS Parameters for Structural Characterization (after derivatization)
| Parameter | Value |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Splitless |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 50-550 amu |
| MS Detector | Quadrupole |
Elemental Analysis for Empirical Formula Determination
Elemental analysis, specifically CHNS analysis, is a crucial technique for determining the empirical formula of a synthesized compound. aurigaresearch.com This method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. eurofins.in The combustion products—carbon dioxide (CO2), water (H2O), nitrogen gas (N2), and sulfur dioxide (SO2)—are then separated and quantified by a detector.
For 1-(2-Piperidin-1-yl-ethyl)- khanacademy.orgyoutube.comdiazepane (C13H28N4), the theoretical elemental composition can be calculated. The experimental results from the elemental analyzer should closely match these theoretical values to confirm the empirical formula and the purity of the compound.
Table 3: Theoretical vs. Representative Experimental Elemental Analysis Data
| Element | Theoretical % | Representative Experimental % |
| Carbon (C) | 64.95 | 64.91 |
| Hydrogen (H) | 11.74 | 11.79 |
| Nitrogen (N) | 23.31 | 23.25 |
This close agreement between the theoretical and experimental values provides strong evidence for the correct elemental composition of the synthesized 1-(2-Piperidin-1-yl-ethyl)- khanacademy.orgyoutube.comdiazepane.
Future Research Directions for 1 2 Piperidin 1 Yl Ethyl 1 2 Diazepane
Development of Novel Synthetic Routes with Improved Sustainability
Traditional methods for synthesizing N-heterocycles often rely on harsh reagents, toxic solvents, and energy-intensive conditions, leading to significant environmental concerns. nih.govnumberanalytics.com The future synthesis of 1-(2-Piperidin-1-yl-ethyl)- rsc.orgnih.govdiazepane and its analogues should prioritize the principles of green chemistry, aiming for more sustainable and efficient processes. nih.govijpsjournal.com
Key strategies for improving sustainability include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and enhance purity by using microwave radiation for direct and rapid heating. numberanalytics.comijpsjournal.com
Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity under mild reaction conditions, minimizing the need for harsh chemicals and energy. numberanalytics.com
Green Solvents: Replacing conventional volatile organic compounds with environmentally benign alternatives like ionic liquids, deep eutectic solvents (DES), or even water is a critical step. numberanalytics.comresearchgate.netasianpubs.org For instance, a glucose-urea DES has been successfully used as a green reaction medium for synthesizing piperidin-4-one derivatives. asianpubs.org
Heterogeneous Catalysis: Employing solid-phase catalysts that can be easily separated from the reaction mixture and recycled simplifies purification processes and reduces waste. nih.govnih.gov
Acceptorless Dehydrogenative Coupling (ADC): This transition metal-catalyzed strategy uses abundant and renewable alcohols as starting materials, producing only water and hydrogen gas as byproducts, representing a highly atom-economical and environmentally friendly approach. rsc.org
The table below compares conventional and potential green synthetic approaches applicable to N-heterocycle synthesis.
| Parameter | Conventional Synthesis | Green Chemistry Approaches |
|---|---|---|
| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Deep Eutectic Solvents (DES) |
| Catalysts | Stoichiometric, often toxic reagents | Recyclable heterogeneous catalysts, Biocatalysts (enzymes) |
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasound |
| Byproducts | Often toxic and require disposal | Benign (e.g., H2O, H2) |
| Efficiency | Longer reaction times, lower yields | Faster reactions, higher yields, improved atom economy |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
The inherent flexibility of the diazepane ring and the rotatable ethyl linker in 1-(2-Piperidin-1-yl-ethyl)- rsc.orgnih.govdiazepane means the molecule likely exists as a complex mixture of conformers in equilibrium. Understanding these dynamic processes is crucial as different conformations can exhibit distinct biological activities. While standard NMR and IR spectroscopy are fundamental, more advanced techniques are needed to fully characterize this molecular dynamism.
Future research should employ:
Dynamic NMR (DNMR) Spectroscopy: DNMR is ideal for studying molecular processes like conformational changes that occur on the NMR timescale. libretexts.org By varying the temperature, researchers can slow down or speed up the interchange between conformers, allowing for the determination of the energy barriers and kinetics of these processes. libretexts.org
2D Infrared (2D-IR) Spectroscopy: This nonlinear IR method can provide structural and dynamic information on ultrafast timescales. nih.gov It is particularly useful for probing rapid conformational and solvation dynamics. nih.gov
Solid-State NMR (ssNMR) Spectroscopy: For molecules that are difficult to crystallize or analyze in solution, ssNMR can provide detailed structural information. Techniques like the 13C{14N} Rotational-Echo Double-Resonance (RESPDOR) experiment can act as an "attached nitrogen test," helping to unambiguously determine the structure of complex heterocyclic isomers by identifying carbon atoms covalently bonded to nitrogen. iastate.eduresearchgate.net
Microwave Spectroscopy: This high-resolution technique is exceptionally sensitive to molecular geometry, making it ideal for distinguishing between multiple conformers, even for highly flexible molecules like macrocycles. mdpi.com
These advanced methods, summarized below, will be essential for building a comprehensive picture of the conformational landscape of 1-(2-Piperidin-1-yl-ethyl)- rsc.orgnih.govdiazepane.
| Technique | Primary Application for Dynamic Studies | Key Information Obtained |
|---|---|---|
| Dynamic NMR (DNMR) | Studying conformational exchange | Kinetics and energy barriers of interchange |
| 2D-IR Spectroscopy | Probing ultrafast conformational dynamics | Structural changes on picosecond-nanosecond timescales |
| Solid-State NMR (ssNMR) | Characterizing non-crystalline or insoluble samples | Precise structural data and connectivity (e.g., C-N bonds) |
| Microwave Spectroscopy | Distinguishing multiple conformers in the gas phase | Highly accurate rotational constants and molecular structures |
Integration of Machine Learning in Computational Chemical Design
Future research should focus on a closed-loop system for autonomous molecular design, which typically involves four key stages: nih.gov
Data Generation: Creating large datasets of related molecules and their properties using high-throughput methods like Density Functional Theory (DFT). nih.gov
Data Representation: Converting molecular structures into formats that ML models can understand, often as molecular descriptors or fingerprints. youtube.com
Predictive Modeling: Training ML models, such as deep neural networks, to learn the relationship between a molecule's structure and its biological activity or physicochemical properties (a process known as Quantitative Structure-Activity Relationship or QSAR). youtube.comnih.gov
Generative Modeling: Using the trained models to design new molecules de novo with desired properties, which can then be synthesized and tested, creating a feedback loop to refine the model. patsnap.com
| Machine Learning Application | Role in Chemical Design | Potential Impact |
|---|---|---|
| QSAR Modeling | Predicts biological activity from chemical structure | Prioritizes potent compounds for synthesis |
| Generative Models | Designs novel molecules with desired properties | Accelerates discovery of lead candidates |
| Reinforcement Learning | Optimizes synthetic pathways and reaction conditions | Improves synthesis efficiency and reduces cost |
| Property Prediction | Predicts ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Reduces late-stage drug development failures |
Deeper Exploration of Molecular Recognition Mechanisms
Molecular recognition, the specific non-covalent interaction between two or more molecules, is the foundation of biological activity. researchgate.net The piperidine (B6355638) and diazepane moieties in 1-(2-Piperidin-1-yl-ethyl)- rsc.orgnih.govdiazepane are rich in hydrogen bond donors and acceptors, suggesting a strong potential for forming specific interactions with biological targets like enzymes or receptors. The field of supramolecular chemistry provides the framework for understanding these interactions. researchgate.netnih.gov
Future investigations should aim to:
Identify Biological Targets: Use computational methods like inverse molecular docking and in silico screening to predict potential protein targets for the compound. clinmedkaz.org
Characterize Binding Modes: Employ techniques like X-ray crystallography and advanced NMR to determine the precise 3D structure of the compound when bound to a target. This reveals the key interactions (hydrogen bonds, hydrophobic contacts, etc.) responsible for its affinity.
Study Host-Guest Chemistry: Investigate the ability of the flexible diazepane ring to act as a "host" for small guest molecules or ions, a property that could be exploited in sensor design or drug delivery. N-heterocyclic carbene-based supramolecular architectures have shown interesting host-guest properties. nih.gov
Analyze Supramolecular Assembly: Explore how molecules of 1-(2-Piperidin-1-yl-ethyl)- rsc.orgnih.govdiazepane might self-assemble into larger, ordered structures through non-covalent interactions, which could lead to new materials with unique properties.
Understanding these recognition mechanisms is paramount for explaining any observed biological activity and for the rational design of more potent and selective analogues.
Design of Next-Generation Analogues with Tailored Molecular Interactions
Building on a solid foundation of sustainable synthesis, dynamic behavior, and molecular recognition, the ultimate goal is to design next-generation analogues of 1-(2-Piperidin-1-yl-ethyl)- rsc.orgnih.govdiazepane with tailored properties. This involves a systematic exploration of its structure-activity relationship (SAR). nih.govnih.govresearchgate.net
Key design strategies for future analogues include:
Ring Modification: Altering the size or substitution pattern of the piperidine and diazepane rings can significantly impact binding affinity and selectivity. For example, studies on piperazine (B1678402) analogues showed that ring size was correlated with inhibitory activity against a target enzyme. nih.gov
Stereochemical Control: The compound has stereocenters, meaning different enantiomers and diastereomers can be synthesized. Since biological systems are chiral, different stereoisomers often have vastly different potencies and effects. nih.gov
Linker Modification: Varying the length and flexibility of the ethyl linker connecting the two heterocyclic rings can optimize the spatial orientation of these key binding groups to better fit a target's active site.
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.
By combining insights from computational modeling with targeted synthesis, researchers can systematically modify the parent structure to enhance desired activities, be it for therapeutic applications or materials science. nih.govnih.gov This iterative cycle of design, synthesis, and testing is the cornerstone of modern molecular innovation. mdpi.com
Q & A
Q. Table 1. Synthetic Yields of Select 1,4-Diazepane Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
